Motexafin

Radiation Oncology Radiosensitizer Comparative Pharmacology

Motexafin (CAS 189752-49-6) is the pentapyrrolic macrocyclic free base that chelates gadolinium to form the redox-active drug MGd. It is essential for developing theranostic agents with intrinsic MRI visibility and dual TrxR/RNR inhibition (TrxR1 Km=8.65 µM). Use as a benchmark in radiosensitizer studies; its mechanism-based synergy with chemotherapy is not replicated by lutetium analogs (MLu) or efaproxiral. Not interchangeable; requires this specific expanded porphyrin scaffold.

Molecular Formula C48H67N5O10
Molecular Weight 874.1 g/mol
CAS No. 189752-49-6
Cat. No. B12801952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMotexafin
CAS189752-49-6
Molecular FormulaC48H67N5O10
Molecular Weight874.1 g/mol
Structural Identifiers
SMILESCCC1=C(C2=NC1=CC3=NC(=CN=C4C=C(C(=CC4=NC=C5C(=C(C(=C2)N5)CCCO)C)OCCOCCOCCOC)OCCOCCOCCOC)C(=C3CCCO)C)CC
InChIInChI=1S/C48H67N5O10/c1-7-35-36(8-2)40-28-42-38(12-10-14-55)34(4)46(53-42)32-50-44-30-48(63-26-24-61-22-20-59-18-16-57-6)47(62-25-23-60-21-19-58-17-15-56-5)29-43(44)49-31-45-33(3)37(11-9-13-54)41(52-45)27-39(35)51-40/h27-32,52,54-55H,7-26H2,1-6H3
InChIKeyJFOHFDSMPQIOES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Motexafin Gadolinium (CAS 189752-49-6) Procurement Guide: Radiosensitizer & Theranostic Research Compound


Motexafin gadolinium (MGd, Xcytrin) is a synthetic metallotexaphyrin, classified as an expanded porphyrin, with a unique pentapyrrolic macrocyclic structure engineered to stably chelate the trivalent lanthanide ion, gadolinium(III) [1]. Unlike natural porphyrins, this expanded cavity allows for the coordination of large metal ions, which is critical for its function as a redox-active anticancer agent [2]. The compound has been investigated as a radiation sensitizer and a chemosensitizer, reaching Phase III clinical trials for the treatment of brain metastases from non-small cell lung cancer [3]. Its paramagnetic Gd(III) center also makes it detectable by magnetic resonance imaging (MRI), providing a potential theranostic capability [4].

Why Motexafin Gadolinium Cannot Be Replaced by Generic Lanthanide Texaphyrins or Other Radiosensitizers


Direct substitution of motexafin gadolinium with its close structural analogue, motexafin lutetium (MLu, Lu-Tex), or other radiosensitizers like efaproxiral (RSR13), is not scientifically justifiable. Fundamental differences in redox chemistry and downstream biological effects exist between these seemingly similar compounds. For instance, the one-electron reduced form of the gadolinium complex undergoes rapid protonation to form a redox-inactive species, a crucial mechanistic divergence from the lutetium analogue that directly impacts its function as a radiation sensitizer [1]. Furthermore, while both MGd and RSR13 are radiosensitizers evaluated for brain metastases, their mechanisms are distinct: MGd enhances radiation-induced DNA damage by generating oxidative stress within tumor cells, whereas RSR13 acts by facilitating oxygen delivery to hypoxic tissues [2]. These differences in mechanism translate into distinct clinical outcomes and toxicity profiles, precluding simple interchangeability in research or clinical trial settings.

Motexafin Gadolinium: Quantitative Comparative Evidence for Scientific Selection


Superior Radiosensitization vs. Lutetium Analogue (Lu-Tex)

Motexafin gadolinium (Gd-Tex) is an effective radiation sensitizer, whereas the lutetium analogue, motexafin lutetium (Lu-Tex), is not. Pulse radiolysis studies demonstrate a key mechanistic difference: the one-electron reduced form of Gd-Tex undergoes rapid protonation, rendering it redox-inactive toward hydroxyl radicals, a property not shared by the reduced Lu-Tex complex. This difference in reactivity is hypothesized to underlie the observed divergence in radiosensitizing activity in vivo [1]. Direct comparative evaluation has confirmed that Gd-Tex, but not Lu-Tex, enhances tumor cell kill in combination with ionizing radiation [2].

Radiation Oncology Radiosensitizer Comparative Pharmacology

Phase III Clinical Superiority: Prolonged Time to Neurologic Progression in NSCLC Brain Metastases

In a randomized, international Phase III clinical trial (SMART trial), the combination of motexafin gadolinium (MGd) with whole-brain radiation therapy (WBRT) was compared to WBRT alone in patients with brain metastases from non-small cell lung cancer (NSCLC). The study demonstrated a statistically significant prolongation of the time to neurologic progression in the MGd + WBRT arm compared to the control arm. In a subset analysis of North American patients, the median time to neurologic progression was significantly longer for those receiving MGd [1][2].

Clinical Trials Brain Metastases Non-Small Cell Lung Cancer

Dual Enzymatic Targeting: Inhibition of Thioredoxin Reductase and Ribonucleotide Reductase

Motexafin gadolinium (MGd) acts as a potent substrate and non-competitive inhibitor of the selenoenzyme thioredoxin reductase (TrxR1), a key regulator of cellular redox homeostasis and a target frequently overexpressed in cancer cells. Biochemical assays demonstrate that MGd is an NADPH-oxidizing substrate for human and rat TrxR1 with a Km value of 8.65 µM and acts as a non-competitive inhibitor with an IC50 of 6 µM [1]. Downstream of TrxR inhibition, MGd also potently inhibits recombinant mouse ribonucleotide reductase (RNR), an enzyme essential for DNA synthesis and repair, with an IC50 of 2 µM when using reduced human thioredoxin as an electron donor [2].

Cancer Biology Redox Biology Enzyme Inhibition

Intrinsic Theranostic Capability via MRI Detectability

Motexafin gadolinium's paramagnetic Gd(III) center confers an inherent MRI detectability, enabling non-invasive tracking of its biodistribution and tumor uptake. This property has been demonstrated clinically. In a Phase I trial for glioblastoma multiforme, the uptake and retention of MGd in brain tumors and uninvolved normal brain were measured directly using MRI, providing real-time pharmacokinetic data [1]. This contrasts sharply with most other radiosensitizers (e.g., RSR13, tirapazamine), which lack this imaging capability and require indirect or invasive methods for monitoring tissue distribution.

Theranostics Molecular Imaging MRI

Motexafin Gadolinium: Focused Research and Industrial Application Scenarios


Preclinical Development of Next-Generation Radiosensitizers: Using MGd as a Benchmark

In studies aimed at developing novel radiation-enhancing agents, motexafin gadolinium should be used as the primary positive control and benchmark compound. Its well-characterized in vitro profile, including defined enzyme inhibition constants (Km=8.65 µM for TrxR1) [1] and its demonstrated ability to catalyze futile redox cycling in the presence of ascorbate and NADPH, provide a quantitative standard against which new chemical entities can be measured. Furthermore, its established in vivo efficacy in brain metastasis models makes it an essential comparator for evaluating tumor-specific accumulation and efficacy [2].

Investigating Redox-Mediated Synergy with DNA-Damaging Chemotherapies

Researchers investigating combination therapies should select motexafin gadolinium for its unique ability to simultaneously inhibit thioredoxin reductase (TrxR) and ribonucleotide reductase (RNR) [3]. This dual enzymatic blockade depletes cellular reducing equivalents and disrupts DNA repair, creating a mechanistic basis for powerful synergy with agents like doxorubicin, bleomycin, or platinum-based chemotherapies. This specific polypharmacology is not recapitulated by other radiosensitizers and is key for rationally designing synergistic drug regimens in cancer models.

Theranostic Studies Correlating Drug Exposure with Biological Effect

For studies that require direct, non-invasive correlation of drug biodistribution with therapeutic outcome, motexafin gadolinium is the only radiosensitizer among its comparators with intrinsic MRI visibility. This allows for the co-registration of drug concentration (via MRI signal change) with tumor response or normal tissue toxicity in the same animal model over time [4]. This capability is invaluable for pharmacokinetic/pharmacodynamic (PK/PD) modeling and for optimizing treatment schedules in preclinical and clinical research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Motexafin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.